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Introduction

(+)-α-Santalene is a key sesquiterpene precursor to santalols, the main constituents of

sandalwood oil, which is highly valued in the fragrance and pharmaceutical industries.

Traditional extraction from sandalwood trees is unsustainable due to the slow growth of the

trees. Saccharomyces cerevisiae (baker's yeast) has emerged as a promising and sustainable

platform for the microbial production of α-santalene due to its well-characterized genetics,

robustness in industrial fermentations, and the inherent presence of the mevalonate (MVA)

pathway, which produces the universal sesquiterpene precursor, farnesyl diphosphate (FPP).

This document outlines the metabolic engineering strategies, quantitative production data, and

detailed protocols for developing and utilizing yeast cell factories for (+)-α-santalene synthesis.

Metabolic Engineering Strategies
The core of producing α-santalene in yeast involves redirecting the metabolic flux from the

native MVA pathway towards the target molecule. This is achieved through a combination of

strategies: introducing a heterologous santalene synthase, upregulating the MVA pathway, and

downregulating competing pathways.

Introduction of α-Santalene Synthase (SanSyn): A plant-derived α-santalene synthase is

introduced to convert FPP into α-santalene. The synthase from Clausena lansium has been

shown to be particularly efficient for this conversion[1].
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Upregulation of the Mevalonate (MVA) Pathway: To increase the pool of the FPP precursor,

key enzymes in the MVA pathway are often overexpressed. This includes genes such as

ERG10 (acetoacetyl-CoA thiolase), ERG13 (HMG-CoA synthase), and a truncated version of

HMG1 (tHMG1, HMG-CoA reductase), which is a rate-limiting enzyme.[2] Overexpression of

all eight genes in the MVA pathway has been explored to boost precursor supply[3].

Downregulation of Competing Pathways: The primary competing pathway is the ergosterol

biosynthesis pathway, which also uses FPP as a substrate. The enzyme squalene synthase,

encoded by the ERG9 gene, commits FPP to this pathway. Downregulating ERG9

expression, for instance by replacing its native promoter with a weaker or regulated promoter

like PHXT1, is a critical step to redirect FPP towards α-santalene synthesis and has been

shown to significantly increase titers[2][4].

Enhancement of Precursor and Cofactor Supply: Strategies to increase the supply of the

primary precursor, acetyl-CoA, and the essential cofactor NADPH have been employed. This

includes modifying ammonium assimilation pathways and enhancing the activity of

transcriptional activators[5][6].

Protein and Spatial Engineering: Fusing FPP synthase (ERG20) with the α-santalene

synthase can enhance the channeling of the substrate to the enzyme, improving production

titers[3]. Furthermore, rationally re-wiring the subcellular localization of pathway enzymes to

overcome compartmentalization has been shown to dramatically increase product yields[7].

Engineered metabolic pathway for (+)-α-santalene synthesis in S. cerevisiae.

Quantitative Data Presentation
The following table summarizes the reported production titers of α-santalene in engineered S.

cerevisiae from various studies, highlighting the effectiveness of different metabolic engineering

strategies and fermentation methods.
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Engineering

Strategy / Strain

Key Genetic

Modifications

α-Santalene

Titer (mg/L)
Other Metrics Reference

Reference Strain

Expression of α-

santalene

synthase.

-

Yield: ~0.0013

Cmmol/Cmmol

glucose

[5]

Precursor &

Cofactor

Engineered

Strain

MVA pathway

modulation, FPP

branch point

optimization,

ammonium

assimilation

modification.

-

Yield: 0.0052

Cmmol/Cmmol

glucose (4-fold

increase).

Productivity:

0.036 Cmmol/g

biomass/h.

[5][6][8]

MVA

Overexpression

Overexpression

of all 8 MVA

pathway genes +

Clausena

lansium TPS2

(ClTPS2).

6.3 ± 0.2 - [3]

Enzyme Fusion

Overexpression

of FPPS-ClTPS2

fusion enzyme.

47.6 ± 0.1

66.9% increase

over expressing

ClTPS2 alone.

[3]

CRISPR-

assisted

Integration

Integration of

santalene

biosynthesis

cassettes.

94.6
Shake flask

fermentation.
[2]

ERG9

Downregulation

Downregulation

of ERG9 gene in

santalene-

producing strain.

164.7 - [2]

ERG9

Downregulation

(PHXT1)

Replacement of

native ERG9

promoter with

PHXT1.

13.9 - [4]
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Fed-batch

Fermentation

Optimized

feeding strategy

in 5-L fermenter.

27.92
OD600 reached

79.09.
[2]

RQ-controlled

Fed-batch

Platform strain

expressing C.

lansium

santalene

synthase.

163

RQ-controlled

exponential

feeding.

[1][9]

Spatial

Engineering &

Fed-batch

Rewiring enzyme

localization,

promoter

engineering,

copy number

integration,

medium

optimization.

568.59
132-fold increase

over initial strain.
[7]

Multi-Strategy

Optimization

Optimization of

MVA and acetyl-

CoA pathways,

ERG9

knockdown,

knockout of

competing

pathways.

704.2 (total

santalenes and

santalols)

- [4]

Experimental Protocols
Protocol 1: Construction of an α-Santalene Producing S.
cerevisiae Strain
This protocol provides a general workflow for genetically modifying S. cerevisiae. Specific gene

targets should be selected based on the strategies outlined above.

1. Gene Cassette Construction:
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Synthesize the codon-optimized α-santalene synthase gene (e.g., from Clausena lansium).

Synthesize genes for overexpression (e.g., tHMG1, ERG20) and promoters/terminators for

integration (e.g., TEF1 promoter, CYC1 terminator).

For ERG9 downregulation, synthesize a cassette containing a weaker promoter (e.g.,

PHXT1) flanked by homologous regions to the native ERG9 promoter locus.

Assemble the expression cassettes (promoter-gene-terminator) into a yeast integration

vector using methods like Gibson Assembly or Golden Gate cloning. For multi-gene

pathways, assemble all cassettes into a single plasmid.

2. Yeast Transformation (Lithium Acetate/PEG Method):

Grow the host S. cerevisiae strain (e.g., BY4742) in 5 mL of YPD medium overnight at 30°C.

Inoculate 50 mL of fresh YPD with the overnight culture to an OD600 of ~0.2 and grow to an

OD600 of 0.8-1.0.

Harvest cells by centrifugation (3000 x g, 5 min), wash with 25 mL sterile water, and then

with 1 mL of sterile 100 mM Lithium Acetate (LiAc).

Resuspend the cell pellet in 400 µL of 100 mM LiAc.

In a microfuge tube, mix 100 µL of the yeast cell suspension with 1-5 µg of the linearized

integration plasmid/cassette and 10 µL of single-stranded carrier DNA (e.g., salmon sperm

DNA).

Add 600 µL of sterile PEG solution (40% w/v PEG 3350 in 100 mM LiAc). Vortex thoroughly.

Incubate at 30°C for 30 minutes with shaking.

Heat shock the cells at 42°C for 15-20 minutes.

Pellet the cells, remove the supernatant, and resuspend in 1 mL of sterile water.

Plate 100-200 µL of the cell suspension onto selective agar plates (e.g., SC-Ura for plasmids

with a URA3 marker). Incubate at 30°C for 2-3 days until colonies appear.
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3. Strain Verification:

Isolate genomic DNA from putative transformants.

Perform colony PCR using primers specific to the integrated cassette and flanking genomic

regions to confirm correct integration.

Sequence the PCR products to verify the integrity of the integrated DNA.

Protocol 2: Fed-Batch Fermentation for α-Santalene
Production
This protocol describes a typical fed-batch fermentation process for high-density cultivation and

enhanced product yield.

1. Media and Culture Preparation:

Batch Medium (per liter): 20 g glucose, 10 g yeast extract, 20 g peptone. Add appropriate

buffers and trace metal solutions.

Feed Medium (per liter): 500 g glucose, 10 g yeast extract, 20 g peptone.

Prepare a seed culture by inoculating a single colony of the engineered strain into 50 mL of

batch medium in a 250 mL shake flask. Grow overnight at 30°C and 220 rpm.

2. Bioreactor Setup and Operation:

Sterilize a 5-L bioreactor containing 3 L of batch medium.

Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.1.

Add a 10% (v/v) overlay of a sterile, biocompatible organic solvent, such as dodecane, for in

situ product removal.

Initial Batch Phase:

Control temperature at 30°C.
Control pH at 5.0 using additions of 2M NaOH and 1M H2SO4.
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Maintain dissolved oxygen (DO) above 30% by controlling agitation (300-800 rpm) and
aeration rate (1 VVM).

Fed-Batch Phase:

Once the initial glucose is depleted (indicated by a sharp increase in DO), start the feed
pump.
Employ an exponential feeding strategy to maintain a low glucose concentration (5-20 g/L)
and prevent ethanol formation[2]. Alternatively, use an RQ-controlled feed to maintain
aerobic respiration[1][10].
Continue the fermentation for 96-120 hours.

3. Product Extraction and Analysis:

Periodically take samples from the bioreactor. Separate the organic (dodecane) and

aqueous phases by centrifugation.

Dilute the dodecane phase containing α-santalene with a suitable solvent (e.g., ethyl

acetate).

Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) for

identification and quantification of α-santalene. Use a pure α-santalene standard to generate

a calibration curve.

Experimental Workflow Visualization
The overall process from designing the engineered yeast to final product analysis is a multi-

step workflow.

General experimental workflow for α-santalene production in yeast.

Conclusion
Saccharomyces cerevisiae is a highly effective and customizable chassis for the production of

(+)-α-santalene. Through systematic metabolic engineering, including MVA pathway

upregulation, downregulation of the competing ergosterol pathway, and optimization of

fermentation conditions, researchers have achieved commercially relevant titers. Future work

may focus on further optimizing cofactor regeneration, improving enzyme kinetics through
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protein engineering, and developing robust strains tolerant to high product concentrations to

further enhance the economic viability of microbial sandalwood oil production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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